molecular formula C16H9F4N3O B2663432 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 672950-87-7

5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No. B2663432
CAS RN: 672950-87-7
M. Wt: 335.262
InChI Key: ZCXCSWSVWOMVAN-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The molecule also contains fluorophenoxy and trifluoromethyl groups, which suggest that it might have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, the Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate has been used to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorophenoxy and trifluoromethyl groups would likely influence the overall structure and properties of the molecule .

Scientific Research Applications

Metallochromic Properties and Sensory Applications

Phenothiazine-containing cruciforms, synthesized through reactions involving aromatic alkynes including 1-ethynyl-3-(trifluoromethyl)benzene, demonstrate significant shifts in emission when exposed to magnesium triflate or zinc triflate. This behavior indicates potential applications in metal cation sensing, leveraging the spatial separation of frontier molecular orbitals for selective metal detection (Hauck et al., 2007).

Modification of Channel Structures

The synthesis of perfluorinated triazines, including compounds forming channel inclusions with specific solvents, showcases their capability in crystal structure modification and inclusion character. These materials exhibit unique host-guest interactions such as perfluorophenyl-phenyl stacking and CH⋯π(perfluorophenyl) contacts, demonstrating potential in designing materials with reversible sorption properties (Reichenbcher et al., 2004).

Antibacterial and Antipathogenic Activity

The synthesis of fluorine-containing thiadiazolotriazinones reveals that these compounds show promising antibacterial activity, highlighting their potential as novel antibacterial agents. This research underscores the importance of integrating specific pharmacophores like 4-fluoro-3-(Phenoxy)phenyl groups for developing new biologically active molecules (Holla et al., 2003).

Nonlinear Optical (NLO) Materials

The investigation into the crystal structures and packing of triazines with fluorophenoxy substituents contributes to the development of octupolar NLO materials. These materials, characterized by specific hydrogen bonding patterns, show potential for applications in nonlinear optics due to their unique structural features (Boese et al., 2002).

Electroluminescent Device Applications

Research on aromatic poly(1,3,5-triazine-ether)s synthesized for electroluminescent devices explores the redox properties of these polymers. Their high electron affinities suggest potential uses as electron-injecting or hole-blocking layers in light-emitting diodes (LEDs), highlighting their suitability for advanced electronic applications (Fink et al., 1997).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

5-(4-fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4N3O/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXCSWSVWOMVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

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